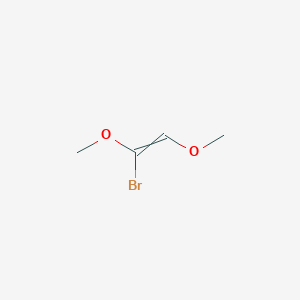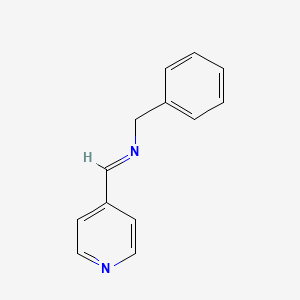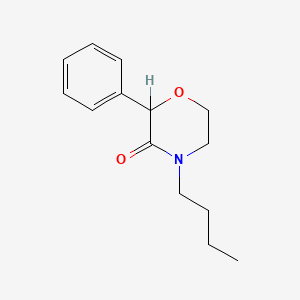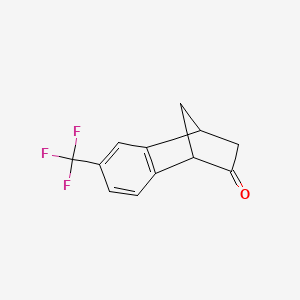
6-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one is a compound that features a trifluoromethyl group attached to a methanonaphthalene structure. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of molecules, making it a valuable functional group in pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This process can be achieved using photoredox catalysis, where visible light drives the generation of trifluoromethyl radicals . Common catalysts include ruthenium (II) polypyridine complexes and iridium (III) cyclometalated derivatives .
Industrial Production Methods
Industrial production of trifluoromethylated compounds often employs continuous flow reactors to ensure efficient and scalable synthesis. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for the successful introduction of the trifluoromethyl group .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
6-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one involves the interaction of the trifluoromethyl group with molecular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. This interaction often involves binding to specific enzymes or receptors, leading to the modulation of biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trifluoromethylbenzene
- Trifluoromethylphenol
- Trifluoromethylpyridine
Uniqueness
6-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one is unique due to its methanonaphthalene structure, which imparts distinct chemical and physical properties compared to other trifluoromethylated compounds. This uniqueness makes it a valuable compound for specific applications in pharmaceuticals and materials science .
Propriétés
Numéro CAS |
69103-41-9 |
|---|---|
Formule moléculaire |
C12H9F3O |
Poids moléculaire |
226.19 g/mol |
Nom IUPAC |
4-(trifluoromethyl)tricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-one |
InChI |
InChI=1S/C12H9F3O/c13-12(14,15)7-1-2-8-9(5-7)6-3-10(8)11(16)4-6/h1-2,5-6,10H,3-4H2 |
Clé InChI |
XHSHABTZTJQYOH-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(=O)C1C3=C2C=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



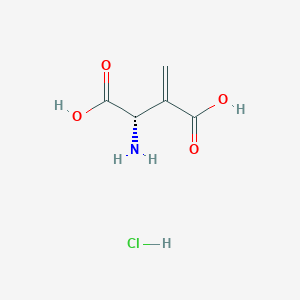


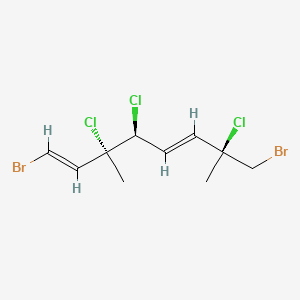
![Ethyl 3-[triethoxy(phenyl)-lambda~5~-phosphanyl]propanoate](/img/structure/B14457584.png)

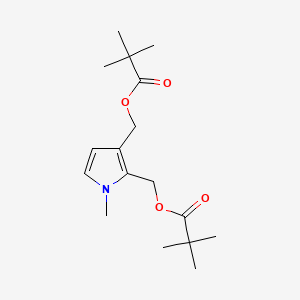

![methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14457620.png)

